molecular formula C6H4F2O2 B062206 2,2-Difluoro-1-(2-furyl)ethanone CAS No. 181059-87-0

2,2-Difluoro-1-(2-furyl)ethanone

Cat. No.: B062206
CAS No.: 181059-87-0
M. Wt: 146.09 g/mol
InChI Key: KQJGKOTXUUYBHO-UHFFFAOYSA-N
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Description

2,2-Difluoro-1-(2-furyl)ethanone is a high-value fluorinated ketone that serves as a versatile synthon in advanced organic synthesis and medicinal chemistry research. Its structure, featuring an electron-rich furan ring and a highly reactive difluoroacetyl group, makes it a privileged scaffold for constructing complex molecules. Key Research Applications & Value: Building Block for Fluorinated Heterocycles: This compound is an essential precursor for the synthesis of various fluorinated dihydrofurans and furan derivatives. These structures are of significant interest in the development of new pharmaceuticals and agrochemicals, as the incorporation of fluorine atoms can dramatically alter a molecule's metabolic stability, bioavailability, and binding affinity . Precursor to Biologically Active Molecules: The reactive keto group allows for further functionalization, enabling researchers to explore its potential as a starting material for novel compounds. Its structural similarity to other furyl ketones, which are used in the enantioselective synthesis of fluorinated amino acids and amines, suggests its utility in creating potential enzyme inhibitors or other bioactive molecules . Versatile Synthetic Intermediate: The molecule undergoes a range of typical ketone reactions, including the formation of oximes and subsequent transformations, providing a pathway to diverse chemical libraries for drug discovery and material science screening programs . Researchers value this compound for its ability to introduce both fluorine atoms and a furyl moiety into a target structure, facilitating the exploration of structure-activity relationships (SAR). Disclaimer: This product is intended for research and further manufacturing applications only. It is strictly not for diagnostic or therapeutic use, nor for human consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

181059-87-0

Molecular Formula

C6H4F2O2

Molecular Weight

146.09 g/mol

IUPAC Name

2,2-difluoro-1-(furan-2-yl)ethanone

InChI

InChI=1S/C6H4F2O2/c7-6(8)5(9)4-2-1-3-10-4/h1-3,6H

InChI Key

KQJGKOTXUUYBHO-UHFFFAOYSA-N

SMILES

C1=COC(=C1)C(=O)C(F)F

Canonical SMILES

C1=COC(=C1)C(=O)C(F)F

Synonyms

Ethanone, 2,2-difluoro-1-(2-furanyl)- (9CI)

Origin of Product

United States

Advanced Synthetic Methodologies for 2,2 Difluoro 1 2 Furyl Ethanone and Analogous Structures

Strategies for Introducing Difluoromethyl Groups into Carbonyl Frameworks

The incorporation of a difluoromethyl group adjacent to a carbonyl moiety is a key transformation in the synthesis of 2,2-Difluoro-1-(2-furyl)ethanone. Various synthetic approaches have been developed to achieve this, broadly categorized into electrophilic, nucleophilic, and transition-metal-catalyzed methods.

Electrophilic Fluorination Approaches to α-Difluorinated Carbonyls

Electrophilic fluorination is a powerful technique that involves the reaction of a carbon-centered nucleophile, such as an enol or enolate, with an electrophilic fluorine source. sigmaaldrich.comalfa-chemistry.com A variety of N-F reagents have been developed for this purpose, offering advantages in terms of stability, safety, and ease of handling compared to elemental fluorine. wikipedia.org

Commonly used electrophilic fluorinating agents include N-fluorobenzenesulfonimide (NFSI) and Selectfluor®. alfa-chemistry.comnumberanalytics.comnumberanalytics.com These reagents can effectively fluorinate carbonyl compounds at the α-position. alfa-chemistry.com For the synthesis of α,α-difluorinated carbonyls, the reaction often proceeds sequentially. The initial monofluorination can be followed by a second fluorination event. For instance, the fluorination of 1,3-diketones with Selectfluor® can yield 2,2-difluoro-1,3-diketone derivatives. beilstein-journals.org The success of difluorination can be influenced by the substrate's tendency to enolize; for substrates where enolization is slow, the reaction may require harsher conditions. sapub.org

The mechanism of electrophilic fluorination is still a subject of debate, with possibilities including an SN2 pathway or a single-electron transfer (SET) process. wikipedia.org Regardless of the precise mechanism, these methods provide a direct route to α-fluorinated and α,α-difluorinated ketones. researchgate.net

Table 1: Common Electrophilic Fluorinating Agents

Reagent Name Abbreviation Characteristics
N-Fluorobenzenesulfonimide NFSI Economical, stable, and soluble in various organic solvents. alfa-chemistry.com
1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) Selectfluor® Versatile and widely used for its high reactivity and selectivity. numberanalytics.comnumberanalytics.com
N-Fluoro-o-benzenedisulfonimide NFOBS An effective fluorinating agent synthesized from the corresponding disulfonic acid. wikipedia.org

Nucleophilic Fluorination Pathways and Catalyst Design

Nucleophilic fluorination offers an alternative strategy for the synthesis of difluoromethyl ketones. numberanalytics.com This approach typically involves the reaction of a carbonyl compound or its derivative with a nucleophilic fluorine source. sigmaaldrich.com The fluoride (B91410) ion can add to carbonyl compounds like aldehydes and ketones. alfa-chemistry.com

One significant challenge in nucleophilic fluoroalkylation is the instability of the fluoroalkyl anion, which can decompose. For example, the trifluoromethyl anion (CF3-) can break down into difluorocarbene (:CF2) and a fluoride ion. beilstein-journals.orgnih.gov To overcome this, various strategies have been developed. For instance, the use of solvents like N,N-dimethylformamide (DMF) can stabilize the CF3- anion by forming a hemiaminaloate adduct. beilstein-journals.orgnih.gov

The development of catalysts is crucial for efficient nucleophilic fluorination. Lewis acids or bases can be employed to enhance reaction rates and selectivity. numberanalytics.com For example, a straightforward method for producing trifluoromethyl ketones from methyl esters utilizes fluoroform (HCF3) in combination with potassium hexamethyldisilazide (KHMDS) in triglyme. beilstein-journals.orgnih.gov This system effectively generates the trifluoromethyl nucleophile for reaction with the ester. The choice of solvent and catalyst can significantly impact the reaction's success. numberanalytics.com

Recent advancements have also focused on generating difluoroenolates as reactive nucleophiles. A method for synthesizing α,α-difluoro-β-amino ketones involves the in situ generation of difluoroenolates from pentafluoro-gem-diols using cesium fluoride in pyridine. nih.govnih.gov

Transition-Metal Catalyzed Fluorination and Fluoroalkylation Reactions

Transition-metal catalysis has emerged as a powerful tool for the formation of carbon-fluorine bonds. These methods often involve the reaction of a fluoroalkyl source with a substrate in the presence of a metal catalyst, such as copper or palladium.

Copper-catalyzed reactions have been successfully employed for the difluoromethylation of furan (B31954) and benzofuran (B130515) skeletons. acs.orgacs.org A notable example is the C-2 selective introduction of a CF2CO2Et group onto furans using a CuI/1,10-phenanthroline catalyst system in DMF. acs.orgacs.org This methodology is applicable to a broad range of furan derivatives and provides the difluoroacetylated products in moderate to good yields. acs.orgacs.org These products can then be readily converted to the valuable CF2H group via decarboxylation. acs.orgacs.org Copper catalysis is also utilized in the deaminative difluoromethylation, converting alkyl pyridinium (B92312) salts (derived from amines) into their corresponding alkyl difluoromethane (B1196922) analogs. nih.gov

Palladium-catalyzed cross-coupling reactions are another important strategy. nih.gov These reactions typically couple aryl halides with fluoroalkyl nucleophiles. nih.gov Challenges in these reactions often relate to the stability and availability of the fluoroalkyl nucleophiles. nih.gov Research has focused on developing new methods, such as decarbonylative fluoroalkylation, which couples fluoroalkylcarboxylic acid-derived electrophiles with aryl organometallics. nih.gov

Synthetic Routes to Difluorinated Furan Derivatives and Ketones

The synthesis of the target molecule, this compound, requires not only the introduction of the difluoro group but also the presence of the furan ring. This section explores methods for constructing difluorinated furan structures and preparing necessary precursors.

Construction of 2,2-Difluoro-2,3-dihydrofurans from Enaminones and Difluorocarbene Precursors

A notable strategy for building difluorinated furan rings involves the reaction of enaminones with a source of difluorocarbene (:CF2). rsc.orgresearchgate.net Difluorocarbene is a versatile one-carbon synthon that can be generated from various precursors. rsc.org This approach allows for the construction of 2,2-difluoro-2,3-dihydrofurans under metal-free and additive-free conditions. rsc.orgresearchgate.net

The reaction is believed to proceed through a [4+1] cycloaddition, where the enaminone acts as the four-atom component and difluorocarbene as the one-atom component. researchgate.net Ethyl bromodifluoroacetate (BrCF2CO2Et) and sodium chlorodifluoroacetate (ClCF2CO2Na) are commonly used precursors for generating difluorocarbene. researchgate.net For example, a practical synthesis of 2,2-difluorinated 2,3-dihydrofurans has been achieved through the annulation of enaminones and BrCF2CO2Et promoted by sodium carbonate. acs.orgresearchgate.net These 2,2-difluoro-2,3-dihydrofuran derivatives can be valuable intermediates for further transformations. rsc.orgresearchgate.net

Table 2: Difluorocarbene Precursors for Furan Synthesis

Precursor Conditions for Carbene Generation Reference
Ethyl bromodifluoroacetate (BrCF2CO2Et) Base-promoted (e.g., Na2CO3) researchgate.netacs.org
Sodium chlorodifluoroacetate (ClCF2CO2Na) DMF-promoted researchgate.net
Trimethylsilyl 2,2-difluoro-2-(fluorosulfonyl)acetate (TFDA) Not specified for this reaction rsc.org

Bromination and Related Halogenation Routes to Furan-2-yl Ethanone (B97240) Precursors

The synthesis of this compound often starts from a more readily available precursor, 2-acetylfuran (B1664036). wikipedia.org To introduce the fluorine atoms at the α-position, prior halogenation, such as bromination, can be a key step. The bromination of 2-acetylfuran can be achieved using reagents like N-bromosuccinimide. iaea.org

The resulting α-halo ketone can then serve as a substrate for subsequent fluorination reactions. The kinetics and mechanism of the bromination of 2-acetyl benzofuran have been studied, providing insights into the reaction process. researchgate.net The product of such a bromination is the corresponding 2-bromoacetyl benzofuran, a versatile intermediate for further synthetic manipulations. researchgate.net This halogenated precursor can then undergo nucleophilic fluorination to introduce the desired difluoro functionality.

Friedel-Crafts Acylation and Related Methods for Furan Ketone Synthesis

The Friedel-Crafts acylation is a cornerstone reaction for forming carbon-carbon bonds to aromatic systems, enabling the synthesis of aryl ketones. However, the application of classical Friedel-Crafts conditions to electron-rich and acid-sensitive heterocycles like furan is challenging, often leading to polymerization or low yields. stackexchange.com Traditional Lewis acids such as aluminum chloride (AlCl₃) are often too harsh for the furan ring. stackexchange.com Consequently, milder catalysts and alternative methodologies have been developed to efficiently synthesize acylfurans.

Boron trifluoride (BF₃) and its etherate complex (BF₃·OEt₂) have been identified as more suitable catalysts for the acylation of furan with aliphatic anhydrides. stackexchange.comgoogle.com Unlike strong Lewis acids that are required in stoichiometric amounts, boron trifluoride can be effective in catalytic quantities, which is attributed to its weaker complexation with the resulting ketone product. google.com The reaction generally favors acylation at the 2-position of the furan ring.

Modern advancements have introduced highly efficient and reusable heterogeneous catalysts. For instance, chromium-exchanged dodecatungstophosphoric acid (DTP) supported on K-10 clay has been used for the acylation of furan with acetic anhydride (B1165640). researchgate.net This green chemistry approach can achieve high conversion rates (88%) with 100% selectivity for the desired 2-acylfuran under optimized, solvent-free conditions. researchgate.netresearchgate.net The reaction is proposed to follow an Eley-Rideal mechanism, with an activation energy of 18.03 kcal/mol. researchgate.net Another efficient, solvent-free method involves the use of triflic acid (TfOH), which promotes a domino reaction sequence initiated by a Friedel-Crafts-type arylation, followed by a dehydrative cyclization to yield densely functionalized furans. rsc.orgresearchgate.net

While the direct synthesis of this compound via this method would require a difluoroacylating agent, such as difluoroacetic anhydride, the principles established with agents like acetic anhydride are directly applicable. The choice of a mild catalyst is crucial to prevent the degradation of the sensitive furan nucleus while activating the acylating agent.

Catalyst SystemAcylating AgentConditionsOutcomeReference(s)
Boron Trifluoride-EtherateAliphatic AnhydridesN/AEffective for furan acylation where AlCl₃ fails. stackexchange.comgoogle.com
Chromium-exchanged DTP/K-10Acetic AnhydrideSolvent-free88% conversion, 100% selectivity. researchgate.net
Triflic Acid (TfOH)1,4-DienoneSolvent-free, 90°CHigh yields (up to 94%) of functionalized furans via a domino reaction. rsc.orgresearchgate.net
Sulfonic-based UiO-66(Zr)Acetic Anhydride200°COutperforms commercial heterogeneous catalysts. researchgate.net

Sustainable and Green Chemistry Aspects in Fluorination and Furan Synthesis

The principles of green chemistry, which aim to reduce waste, use safer chemicals, and improve energy efficiency, are increasingly influencing synthetic strategies in both fluorination and furan chemistry. dovepress.comfrontiersin.org

Historically, fluorination reactions were considered incompatible with water. rsc.org However, recent decades have seen a paradigm shift, with numerous successful fluorinations being carried out in aqueous media. rsc.org Water is an ideal green solvent due to its non-toxic, non-flammable, and inexpensive nature. The development of fluorination reactions that can be performed in water as a solvent or co-solvent represents a significant advance in sustainable chemistry. rsc.org Innovations in this area include the development of recyclable fluorinating reagents that can be regenerated using aqueous acids, minimizing organic solvent waste. acs.org

Solvent-free, or neat, reaction conditions represent another key green chemistry approach. As mentioned previously, the Friedel-Crafts acylation of furan and the synthesis of functionalized furans can be performed efficiently without a solvent, often using heterogeneous catalysts or a minimal amount of a strong acid promoter like triflic acid. researchgate.netrsc.orgresearchgate.net These methods not only reduce environmental impact by eliminating solvent waste but also simplify product purification and can lead to higher reaction rates. rsc.orgresearchgate.net The use of biomass-derived furanic compounds as starting materials further enhances the sustainability profile of these synthetic routes. mdpi.combiofuranchem.com

Green ApproachReaction TypeCatalyst/ReagentBenefitReference(s)
Aqueous MediaFluorinationVariousEliminates hazardous organic solvents. rsc.org
Solvent-FreeFuran Synthesis (Domino)Triflic AcidEliminates solvent, simple workup, high yield. rsc.orgresearchgate.net
Solvent-FreeFriedel-Crafts AcylationHeterogeneous CatalystsReduces waste, allows catalyst recycling. researchgate.net
Recyclable ReagentNucleophilic Fluorination[IPrH][F(HF)n]Reagent recycled with aq. HF, no organic solvent. acs.org

Catalyst-Free and Additive-Free Methodologies

The development of synthetic methods that eliminate the need for catalysts and additives represents a significant advancement in green chemistry. These approaches not only simplify reaction procedures and purification processes but also reduce chemical waste and potential product contamination. For the synthesis of α,α-difluoroketones, including this compound and its analogs, several catalyst-free and additive-free methodologies have emerged, primarily leveraging the inherent reactivity of specific reagents or external energy sources like light.

One of the most prominent reagents in this field is Selectfluor, or 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate). organic-chemistry.orgsigmaaldrich.cn It is an electrophilic fluorinating agent that is user-friendly, stable, and capable of fluorinating a wide range of substrates. sigmaaldrich.cn Research has demonstrated that the difluorination of 1,3-dicarbonyl compounds can be achieved with high selectivity and in very good yields using Selectfluor in aqueous media, entirely avoiding the use of any catalyst or base. organic-chemistry.org This method is practical and convenient for producing various 2,2-difluoro-1,3-dicarbonyl compounds, which are precursors to difluoromethyl ketones. organic-chemistry.org

Another innovative catalyst-free approach involves photochemical C-H bond fluorination. chemrxiv.org Studies have shown that a variety of aryl alkyl ketones can be efficiently fluorinated at the benzylic position using Selectfluor-based reagents under UV-A irradiation without any added catalyst. chemrxiv.org In this process, the organic molecule acts as both a hydrogen atom transfer (HAT) donor and a photo-HAT-acceptor. chemrxiv.org The selectivity between monofluorination and difluorination can be managed by controlling the amount of the fluorinating reagent used. chemrxiv.org This photochemical method has been successfully applied to the late-stage fluorination of complex molecules. chemrxiv.org

Electrochemical synthesis offers another pathway for catalyst- and oxidant-free reactions. Direct electrolysis of sodium sulfinates in an undivided cell has been used to achieve the di- and trifluoromethylation/cyclization of N-substituted acrylamides. acs.org This strategy provides access to fluoroalkylated oxindoles and quinolinones, demonstrating the potential of electrochemical methods for forming C-F bonds without catalysts. acs.org

The following tables summarize the findings from key research in catalyst-free and additive-free synthesis of difluorinated ketone structures.

Table 1: Catalyst-Free and Base-Free Difluorination of 1,3-Dicarbonyl Compounds

This table presents data on the highly selective difluorination of 1,3-dicarbonyl compounds using Selectfluor in aqueous media, a method that proceeds without any catalyst or base. organic-chemistry.org

Substrate (1,3-Dicarbonyl Compound)Product (2,2-Difluoro-1,3-Dicarbonyl Compound)Yield (%)Reference
Dibenzoylmethane2,2-Difluoro-1,3-diphenylpropane-1,3-dione94 organic-chemistry.org
1-Phenyl-1,3-butanedione2,2-Difluoro-1-phenylbutane-1,3-dione95 organic-chemistry.org
Ethyl benzoylacetateEthyl 2,2-difluoro-3-oxo-3-phenylpropanoate92 organic-chemistry.org
Acetylacetone3,3-Difluoropentane-2,4-dione85 organic-chemistry.org

Table 2: Catalyst-Free Photochemical Fluorination of Aryl Alkyl Ketones

This table details the catalyst-free fluorination of aryl alkyl ketones at the benzylic position using Selectfluor under UV-A irradiation. chemrxiv.org

SubstrateFluorinating ReagentProductYield (%)Reference
PropiophenoneF-TEDA-BF₄ (Selectfluor)2,2-Difluoropropiophenone85 (Difluoro) chemrxiv.org
Acetophenone (B1666503)F-TEDA-BF₄ (Selectfluor)α-Fluoroacetophenone82 (Monofluoro) chemrxiv.org
ButyrophenoneF-TEDA-BF₄ (Selectfluor)2,2-Difluorobutyrophenone80 (Difluoro) chemrxiv.org
Benzyl phenyl ketoneF-TEDA-BF₄ (Selectfluor)α-Fluorobenzyl phenyl ketone90 (Monofluoro) chemrxiv.org

Elucidation of Chemical Reactivity and Transformations of 2,2 Difluoro 1 2 Furyl Ethanone Derivatives

Reactions at the Carbonyl Center and Adjacent Difluoromethylene Group

The presence of two fluorine atoms on the carbon adjacent to the carbonyl group significantly enhances the electrophilicity of the carbonyl carbon. nih.govresearchgate.net This strong electron-withdrawing effect makes the ketone highly susceptible to nucleophilic attack. nih.govresearchgate.net

Reactions with Organometallic Reagents

Organometallic reagents, such as Grignard (RMgX) and organolithium (RLi) compounds, are potent nucleophiles that readily attack the electrophilic carbonyl carbon of ketones to form alcohols. masterorganicchemistry.comwikipedia.orgmasterorganicchemistry.comlibretexts.orgmasterorganicchemistry.com In the case of 2,2-Difluoro-1-(2-furyl)ethanone, reaction with an organometallic reagent is expected to yield a tertiary alcohol after an acidic workup. The general mechanism involves the nucleophilic addition of the carbanionic portion of the organometallic reagent to the carbonyl carbon, forming a tetrahedral alkoxide intermediate, which is subsequently protonated. masterorganicchemistry.comlibretexts.org

The reactivity of furyl ketones with Grignard reagents can sometimes be complex, with the possibility of 1,4-addition to the furan (B31954) ring system. However, the presence of bulky substituents at the carbonyl carbon can suppress this side reaction. researchgate.net For α,α-difluoroketones, the primary reaction observed is the standard 1,2-addition to the carbonyl group. acs.org For instance, α-aryl-α,α-difluoroacetophenones readily undergo nucleophilic addition with Grignard reagents to produce tertiary alcohols. acs.org

Table 1: Predicted Reaction of this compound with Organometallic Reagents

Organometallic ReagentPredicted ProductReaction Type
Methylmagnesium Bromide (CH₃MgBr)1-(2-Furyl)-2,2-difluoro-1-propan-1-olNucleophilic Addition
Phenyllithium (C₆H₅Li)(2-Furyl)(phenyl) (difluoromethyl)methanolNucleophilic Addition

Condensation and Nucleophilic Addition Reactions

The highly electrophilic nature of the carbonyl group in α,α-difluoroketones makes them prime candidates for nucleophilic addition and condensation reactions. nih.govresearchgate.net While typical base-catalyzed aldol (B89426) condensations are not possible due to the absence of α-hydrogens on the difluoromethylene group, other types of condensation reactions can occur. For example, Julia-Kocienski-type olefinations, which involve reagents like difluoromethyl 2-pyridyl sulfone, provide a pathway to synthesize gem-difluoroalkenes from ketones. researchgate.net

Nucleophilic addition of various nucleophiles to the carbonyl group is a fundamental reaction. masterorganicchemistry.com The addition of weak nucleophiles, which might be reversible or slow with standard ketones, is facilitated by the activating effect of the adjacent difluoro group. nih.gov For example, the carbonyl group in some α,α-difluoroketones has been observed to exist in its hydrated gem-diol form. nih.gov The reduction of the carbonyl group using reducing agents like sodium borohydride (B1222165) is a common nucleophilic addition reaction, yielding the corresponding secondary alcohol. acs.org

Acid-catalyzed condensation reactions involving the furan ring, such as the reaction with other aldehydes or ketones, can lead to the formation of difurylalkane derivatives. wikipedia.orgscispace.com

Enolate Chemistry and α-Functionalization

Traditional enolate chemistry, which requires the deprotonation of an α-hydrogen, is not feasible at the difluoromethylene position of this compound due to the lack of protons. However, the concept of α-functionalization extends beyond enolate intermediates.

The α-carbon in α,α-difluoroketones can be functionalized through other pathways, such as palladium-catalyzed α-arylation. This reaction allows for the coupling of α,α-difluoroketones with aryl halides to form α-aryl-α,α-difluoroketones. acs.org This method is efficient for a range of aryl and heteroaryl bromides and chlorides, proceeding via an arylpalladium fluoroenolate complex. acs.org

Furthermore, the difluoromethylene group itself can potentially undergo nucleophilic substitution reactions under certain conditions, although this is less common than reactions at the carbonyl center. The conversion of ketones to gem-difluorides can also be achieved using deoxofluorinating agents like bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor). organic-chemistry.org

Transformations Involving the Furan Ring in Difluorinated Contexts

The furan ring, while aromatic, is susceptible to a variety of transformations, including ring-opening, rearrangements, and derivatization, which can be influenced by the attached difluoroacetyl group.

Ring-Opening and Rearrangement Reactions

The furan ring can be opened under both oxidative and acidic conditions. Oxidative cleavage is a significant metabolic pathway for many furan-containing compounds. This process can proceed via a [4+2] cycloaddition with singlet oxygen to form an endoperoxide, which can then rearrange or hydrolyze to yield various ring-opened products like enones or dicarbonyl compounds. nih.gov For some 2-acylfurans, this oxidative ring-opening can lead to the formation of carboxylic acids. ncl.ac.uk

Acid-catalyzed ring-opening is also a well-documented reaction for furan derivatives. rsc.orgresearchgate.net The reaction of furans with Brønsted acids under mild conditions can lead to the formation of 1,4-dicarbonyl compounds. rsc.orgrsc.org The substituents on the furan ring play a crucial role in determining the reaction's outcome and product distribution. rsc.org

A notable rearrangement reaction of furan derivatives is the Achmatowicz reaction, an oxidative rearrangement that converts furfuryl alcohols into dihydropyranones. wikipedia.orgnih.govchem-station.com This reaction is a powerful tool in the synthesis of monosaccharides and other bioactive molecules. wikipedia.orgnih.govicm.edu.plicm.edu.pl The process involves an oxidative ring expansion, typically using reagents like NBS or mCPBA, followed by rearrangement. nih.govchem-station.com A this compound derivative, after reduction of its carbonyl group to a furfuryl alcohol, could be a substrate for such a transformation.

Table 2: Examples of Furan Ring Transformation Reactions

Reaction TypeReagents/ConditionsGeneral Product Type
Oxidative Ring Opening1O₂ or other oxidizing agents (e.g., mCPBA)Enediones, Carboxylic Acids
Acid-Catalyzed Ring OpeningBrønsted or Lewis Acids (e.g., HCl, FeCl₃)1,4-Dicarbonyl Compounds
Achmatowicz Rearrangement (on corresponding alcohol)NBS or Br₂ in MeOH, then H₃O⁺Dihydropyranones

Derivatization of the Furan Moiety

While the furan ring is susceptible to ring-opening, it can also undergo derivatization at its carbon atoms. Furan typically undergoes electrophilic substitution preferentially at the C5 position (or C2 if unsubstituted). chemicalbook.compearson.comreddit.com However, the strongly electron-withdrawing difluoroacetyl group at the C2 position deactivates the furan ring towards electrophilic attack.

Conversely, metallation of the furan ring followed by reaction with an electrophile is a viable strategy. More advanced methods, such as palladium-catalyzed cross-coupling reactions, have been successfully applied to functionalize the furan ring in 2-acylfuran systems. For example, selective α- and β-arylations of the furan ring in (ortho-bromophenyl)furan-2-yl-methanones have been achieved using different palladium catalysts and reaction conditions. Such methods allow for the introduction of new substituents onto the furan core, demonstrating a powerful approach to creating diverse derivatives.

Interconversion Pathways to Related Fluorinated Furan Structures

Conversion to 2-Fluorofuran Derivatives via Fluorine Elimination

The transformation of gem-difluoro compounds into monofluoroalkenes is a known synthetic strategy. In the context of furan derivatives, a similar approach has been demonstrated for the synthesis of 2-fluorofurans. Specifically, 2,2-difluoro-2,3-dihydrofurans have been successfully converted into 2-fluorofurans through a fluorine elimination reaction. rsc.orgresearchgate.net This process is typically promoted by a reducing agent in the presence of a silylating agent.

A plausible pathway for the conversion of a compound structurally related to this compound involves the use of magnesium powder and tert-butyldimethylsilyl chloride (TBSCl). rsc.orgresearchgate.net In this reaction, magnesium acts as the reducing agent to facilitate the elimination of a fluorine atom, while TBSCl likely assists in the process. While this specific transformation has been reported for 2,2-difluoro-2,3-dihydrofurans, the underlying principle of reductive defluorination suggests a potential route from this compound, possibly after initial reduction of the ketone carbonyl group.

Table 1: Example of Fluorine Elimination in a Related Furan System

Starting MaterialReagentsProductReference
2,2-difluoro-2,3-dihydrofuran derivativeMg, TBSCl2-fluorofuran derivative rsc.orgresearchgate.net

Synthesis of Difluoroethylamines and Other Fluorinated Amine Derivatives

The ketone functionality in this compound is a key site for conversion into nitrogen-containing derivatives, such as difluoroethylamines. A primary method for such transformations is reductive amination. This reaction typically involves the condensation of the ketone with an amine to form an intermediate imine or enamine, which is then reduced in situ to the corresponding amine.

The reductive amination of other furanic carbonyl compounds, such as 5-hydroxymethylfurfural (B1680220) (HMF) and 5-acetoxymethylfurfural, has been successfully carried out using a two-step, one-pot process. bohrium.comresearchgate.netmdpi.com This involves an initial condensation with a primary amine, followed by hydrogenation of the resulting imine over a catalyst, such as copper-aluminum oxide (CuAlOx). bohrium.comresearchgate.netmdpi.com This established methodology for furanic aldehydes provides a strong precedent for the reductive amination of this compound to yield the corresponding N-substituted 1-(2-furyl)-2,2-difluoroethylamines. A variety of primary and secondary amines could potentially be used, leading to a diverse range of fluorinated amine derivatives.

Table 2: Conditions for Reductive Amination of Related Furanic Aldehydes

Furanic AldehydeAmineCatalyst/Reducing AgentProductReference
5-Hydroxymethylfurfural (HMF)Primary AminesH₂, CuAlOxN-substituted 5-(hydroxymethyl)-2-furfuryl amines bohrium.comresearchgate.net
5-AcetoxymethylfurfuralPrimary AminesH₂, CuAlOxN-substituted 5-(acetoxymethyl)-2-furfuryl amines mdpi.com

Regioselectivity and Mechanistic Influences of Fluorine Substitution

The substitution pattern of the furan ring is significantly influenced by the electronic properties of its substituents. The furan ring is an electron-rich aromatic system and generally undergoes electrophilic aromatic substitution preferentially at the C2 and C5 positions due to the greater stabilization of the resulting cationic intermediate. quora.compearson.com

When the C2 position is occupied, as in this compound, the regioselectivity of subsequent electrophilic substitutions is directed towards the C5 position. The 2-acyl group is strongly electron-withdrawing, which deactivates the furan ring towards electrophilic attack. This deactivation makes the reaction conditions for further substitution more demanding compared to unsubstituted furan. However, the resonance structures of the intermediate formed upon electrophilic attack show that attack at the C5 position leads to a more stable carbocation compared to attack at the C3 or C4 positions. The electron-withdrawing nature of the difluoroacetyl group at C2 makes the C3 position particularly electron-deficient, thus disfavoring electrophilic attack at this site. Therefore, electrophilic substitution reactions, such as nitration, halogenation, or Friedel-Crafts reactions, on this compound are expected to yield the 5-substituted derivative as the major product.

Table 3: General Regioselectivity of Electrophilic Substitution on 2-Substituted Furans

Substituent at C2Electrophilic Attack PositionReasoningReference
Electron-donating groupC5Stabilization of the cationic intermediate through resonance. quora.com
Electron-withdrawing group (e.g., -COCH₃, -COCF₂H)C5Least destabilized cationic intermediate compared to attack at other positions. The substituent deactivates the ring. mdpi.comresearchgate.net

Advanced Spectroscopic Characterization Techniques for 2,2 Difluoro 1 2 Furyl Ethanone

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a powerful tool for delineating the precise structure of an organic molecule by probing the magnetic properties of atomic nuclei. For 2,2-Difluoro-1-(2-furyl)ethanone, a combination of ¹H, ¹³C, and ¹⁹F NMR, supplemented by two-dimensional techniques, would be required for a complete structural assignment.

¹H NMR Spectroscopic Analysis and Proton Environments

In the ¹H NMR spectrum of this compound, one would anticipate signals corresponding to the protons of the furan (B31954) ring and the proton of the difluoromethyl group.

The furan ring contains three distinct protons (H-3, H-4, and H-5). Their chemical shifts and coupling patterns are influenced by the electron-withdrawing acetyl group and the electronegativity of the oxygen atom. Typically, H-5 is the most deshielded due to its proximity to the oxygen and the carbonyl group, followed by H-3. The H-4 proton usually appears at the most upfield position among the ring protons.

The single proton on the difluoromethyl group (-CHF₂) is expected to appear as a triplet due to coupling with the two adjacent fluorine atoms (a ¹H-¹⁹F coupling, specifically a ²JHF coupling). The chemical shift of this proton would be significantly downfield due to the strong deshielding effect of the two fluorine atoms and the adjacent carbonyl group.

Table 1: Predicted ¹H NMR Data for this compound Please note: This table is based on predicted values and principles of NMR spectroscopy, as experimental data is not readily available.

ProtonPredicted Chemical Shift (ppm)Predicted MultiplicityPredicted Coupling Constant (J) in Hz
H-3 (furan)~7.3-7.5Doublet of doublets³JH3-H4 ≈ 3.5, ⁴JH3-H5 ≈ 0.8
H-4 (furan)~6.6-6.8Doublet of doublets³JH4-H3 ≈ 3.5, ³JH4-H5 ≈ 1.8
H-5 (furan)~7.8-8.0Doublet of doublets³JH5-H4 ≈ 1.8, ⁴JH5-H3 ≈ 0.8
-CHF₂~6.2-6.5Triplet²JHF ≈ 50-55

¹³C NMR Spectroscopic Analysis and Carbon Connectivity

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, six distinct carbon signals are expected.

The carbonyl carbon (C=O) will be the most deshielded, appearing significantly downfield. The carbon of the difluoromethyl group (-CHF₂) will appear as a triplet due to one-bond coupling with the two fluorine atoms (¹JCF). The four carbons of the furan ring will have chemical shifts characteristic of aromatic heterocyclic systems, with C-2 and C-5 being more deshielded than C-3 and C-4. The C-2 carbon, being attached to the electron-withdrawing acetyl group, would be the most deshielded of the furan carbons.

Table 2: Predicted ¹³C NMR Data for this compound Please note: This table is based on predicted values and principles of NMR spectroscopy, as experimental data is not readily available.

CarbonPredicted Chemical Shift (ppm)Predicted Multiplicity (due to C-F coupling)
C=O~185-190Triplet (due to ²JCF)
-CHF₂~110-115Triplet (due to ¹JCF)
C-2 (furan)~150-155Singlet
C-3 (furan)~115-120Singlet
C-4 (furan)~112-117Singlet
C-5 (furan)~148-152Singlet

¹⁹F NMR Spectroscopy for Fluorine Environments and Coupling Patterns

¹⁹F NMR is essential for characterizing fluorine-containing compounds. In this compound, the two fluorine atoms are chemically equivalent, and thus a single signal is expected in the ¹⁹F NMR spectrum. This signal would be a doublet due to coupling with the single proton of the difluoromethyl group (²JFH). The chemical shift would be characteristic of a difluoromethyl ketone.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Complete Assignment

To unambiguously assign all proton and carbon signals, two-dimensional (2D) NMR experiments are indispensable.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal the coupling relationships between the protons on the furan ring (H-3 with H-4, and H-4 with H-5), confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms. It would definitively link the signals of H-3, H-4, and H-5 to their corresponding carbons (C-3, C-4, and C-5) and the -CHF₂ proton to its carbon.

Vibrational Spectroscopy for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, particularly infrared (IR) spectroscopy, is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific molecular vibrations.

Infrared (IR) Spectroscopy

The IR spectrum of this compound would exhibit characteristic absorption bands for the carbonyl group, the furan ring, and the C-F bonds.

C=O Stretch: A strong absorption band is expected in the region of 1680-1700 cm⁻¹ for the carbonyl stretching vibration. The conjugation with the furan ring and the electronic effect of the adjacent difluoromethyl group would influence its exact position.

C-F Stretches: Strong absorption bands corresponding to the symmetric and asymmetric stretching vibrations of the C-F bonds in the -CF₂ group are expected in the region of 1100-1350 cm⁻¹.

Furan Ring Vibrations: The furan ring will show several characteristic bands, including C-H stretching vibrations above 3100 cm⁻¹, C=C stretching vibrations around 1500-1600 cm⁻¹, and ring breathing and deformation modes at lower wavenumbers. The C-O-C stretching of the furan ring typically appears in the 1000-1300 cm⁻¹ region.

Table 3: Predicted IR Absorption Bands for this compound Please note: This table is based on predicted values and principles of IR spectroscopy, as experimental data is not readily available.

Vibrational ModePredicted Wavenumber (cm⁻¹)Intensity
Aromatic C-H Stretch (furan)~3120-3160Medium
C=O Stretch (ketone)~1680-1700Strong
C=C Stretch (furan)~1500-1600Medium-Strong
C-F Asymmetric Stretch~1300-1350Strong
C-F Symmetric Stretch~1100-1150Strong
C-O-C Stretch (furan)~1000-1300Medium-Strong

Raman Spectroscopy

Raman spectroscopy serves as a powerful non-destructive technique for probing the vibrational modes of this compound. This analysis provides a detailed molecular fingerprint, revealing information about the furan ring structure and the attached difluoroacetyl substituent. While specific experimental spectra for this exact compound are not widely published, the expected Raman shifts can be inferred from theoretical studies and experimental data on analogous furan derivatives. globalresearchonline.netresearchgate.net

The Raman spectrum is expected to be dominated by several key vibrational modes. The furan ring itself will exhibit characteristic C-H stretching vibrations, typically observed above 3100 cm⁻¹. globalresearchonline.net Ring stretching and deformation modes, often referred to as ring breathing, will produce strong signals in the 1300-1600 cm⁻¹ region. The carbonyl (C=O) stretching vibration of the ketone group is a strong Raman scatterer and is anticipated to appear in the 1650-1700 cm⁻¹ range. The introduction of the two fluorine atoms gives rise to characteristic C-F stretching vibrations, which are expected in the 1000-1200 cm⁻¹ region.

Table 1: Predicted Characteristic Raman Bands for this compound

Predicted Wavenumber (cm⁻¹)Vibrational Mode AssignmentSource Analogy
> 3100Furan Ring C-H Stretching globalresearchonline.net
1650 - 1700C=O Stretching researchgate.net
1300 - 1600Furan Ring Stretching/Breathing globalresearchonline.netchemicalpapers.com
1000 - 1200C-F StretchingN/A
800 - 1000Furan Ring Deformations globalresearchonline.net

Note: This table is predictive and based on data from analogous compounds.

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and exploring the fragmentation pathways of this compound, providing definitive confirmation of its structure.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is crucial for the unambiguous determination of a compound's elemental formula. By measuring the mass-to-charge ratio (m/z) with very high accuracy (typically below 5 ppm), HRMS can distinguish between molecules with the same nominal mass but different elemental compositions. For this compound (C₆H₄F₂O₂), HRMS would be used to verify its exact molecular mass. Techniques like secondary electrospray ionization (SESI) coupled with high-resolution analyzers such as Orbitrap or time-of-flight (TOF) systems are capable of providing the necessary mass accuracy for confident formula assignment. nih.gov The comparison between the experimentally measured exact mass and the theoretically calculated mass for the [M+H]⁺ or other adduct ions would confirm the molecular formula C₆H₄F₂O₂.

Gas Chromatography-Mass Spectrometry (GC-MS)

Upon entering the mass spectrometer, the molecule undergoes ionization and fragmentation. The primary fragmentation pathways are expected to involve the cleavage of the bonds adjacent to the carbonyl group and within the furan ring. The molecular ion peak [M]⁺ would be observed at an m/z corresponding to the molecular weight of the compound (146.09 g/mol ).

Key predicted fragmentation pathways include:

Loss of the difluoromethyl radical: Cleavage of the C-C bond between the carbonyl carbon and the difluoromethyl group would result in the formation of a stable 2-furoyl cation.

Furan ring fragmentation: The furan ring can undergo characteristic fragmentation, such as the loss of a CO molecule.

Table 2: Predicted Key Fragments in the GC-MS of this compound

m/z (mass/charge)Predicted Ion FragmentPredicted OriginSource Analogy
146[C₆H₄F₂O₂]⁺Molecular Ion (M⁺) chemicalbook.com
95[C₅H₃O₂]⁺Loss of ·CHF₂ from M⁺ chemicalbook.com
67[C₄H₃O]⁺Loss of CO from [C₅H₃O₂]⁺ chemicalpapers.com
51[CHF₂]⁺Difluoromethyl cationN/A
39[C₃H₃]⁺Furan ring fragment chemicalbook.com

Note: This table is predictive and based on established fragmentation patterns of similar furan compounds.

Elemental Analysis for Purity and Composition Verification

Elemental analysis provides a fundamental method for verifying the empirical formula of a synthesized compound by quantitatively determining the percentage composition of its constituent elements. For this compound, with the molecular formula C₆H₄F₂O₂, the theoretical elemental composition can be calculated with high precision based on atomic weights.

This analytical technique compares the experimentally determined percentages of carbon, hydrogen, and other elements to the calculated theoretical values. A close correlation between the experimental and theoretical data serves as a crucial verification of the compound's purity and confirms that its elemental composition matches the expected formula.

Table 3: Theoretical Elemental Composition of this compound

ElementSymbolAtomic Mass (amu)Number of AtomsTotal Mass (amu)Percentage (%)
CarbonC12.011672.06649.37
HydrogenH1.00844.0322.76
FluorineF18.998237.99626.01
OxygenO15.999231.99821.90
Total 146.092 100.00

Note: Calculations are based on standard atomic weights.

Computational and Theoretical Investigations of 2,2 Difluoro 1 2 Furyl Ethanone

Quantum Chemical Calculations for Electronic Structure and Stability

Quantum chemical calculations are indispensable tools for predicting the molecular properties of compounds like 2,2-Difluoro-1-(2-furyl)ethanone from first principles. These methods can provide detailed insights into the molecule's geometry, electronic distribution, and intrinsic stability.

Density Functional Theory (DFT) Studies on Ground State Geometries

Density Functional Theory (DFT) is a robust computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its ground state geometry. For this compound, a DFT study would involve optimizing the bond lengths, bond angles, and dihedral angles to find the structure with the lowest possible energy. This would reveal the relative orientation of the furan (B31954) ring and the difluoroacetyl group, which is crucial for understanding its interactions with other molecules. Although DFT has been widely applied to a vast range of organic molecules, specific published data on the optimized geometry of this compound is currently unavailable.

Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions and Charge Delocalization

Natural Bond Orbital (NBO) analysis is a theoretical method that translates the complex wavefunctions obtained from quantum chemical calculations into a more intuitive chemical language of localized bonds, lone pairs, and antibonding orbitals. An NBO analysis of this compound would quantify the electron density distribution across the molecule, revealing the polarity of bonds and the partial charges on each atom. Furthermore, it would identify and quantify hyperconjugative interactions, such as the delocalization of electron density from lone pairs or bonding orbitals into empty antibonding orbitals. These interactions are key to understanding the molecule's stability and the nature of its intermolecular interactions, such as hydrogen bonding. Specific NBO analysis data for this compound has not been reported in the literature.

Frontier Molecular Orbital (HOMO-LUMO) Analysis for Reactivity Prediction

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO reflects its ability to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter for predicting a molecule's reactivity and kinetic stability. A smaller HOMO-LUMO gap generally indicates higher reactivity. For this compound, a HOMO-LUMO analysis would pinpoint the regions of the molecule most susceptible to nucleophilic and electrophilic attack. While the principles of HOMO-LUMO analysis are well-established, specific calculations and energy values for this compound are not documented in publicly available research.

Mechanistic Studies of Reactions Involving Difluorinated Carbonyls and Furan Systems

Understanding the mechanisms of reactions involving this compound is crucial for its effective use in synthesis. Computational studies can map out the energetic profiles of reaction pathways, providing invaluable insights into reaction feasibility and selectivity.

Transition State Analysis and Reaction Pathways

Any chemical reaction proceeds through a high-energy state known as the transition state. Computational methods can be used to locate and characterize the geometry and energy of these transition states. For reactions involving this compound, such as nucleophilic addition to the carbonyl group or electrophilic substitution on the furan ring, transition state analysis would elucidate the step-by-step mechanism. By calculating the energy barriers associated with different potential pathways, researchers can predict the most likely course of a reaction. However, specific transition state analyses for reactions of this compound are absent from the scientific literature.

Computational Prediction of Chemoselectivity and Regioselectivity

In a molecule with multiple reactive sites like this compound, predicting which site will react (chemoselectivity) and at which position (regioselectivity) is a significant challenge. Computational models can address this by comparing the activation energies for different reaction pathways. For instance, in a reaction with a nucleophile, calculations could determine whether the attack is more favorable at the carbonyl carbon or at a carbon atom of the furan ring. Similarly, for electrophilic attack on the furan, computations could predict whether substitution is more likely to occur at the C3, C4, or C5 position. While computational tools for predicting selectivity are well-developed, their specific application to the reactions of this compound has not been reported.

Conformational Analysis and Molecular Dynamics Simulations

The conformational landscape of this compound is primarily defined by the rotation around the single bond connecting the furan ring and the carbonyl group. This rotation gives rise to two main planar conformers: the O-O cis and O-O trans forms. In these conformations, the oxygen atom of the furan ring and the oxygen atom of the carbonyl group are on the same or opposite sides of the connecting C-C bond, respectively.

Theoretical studies on related 2-acylfurans, such as 2-formylfuran, using Density Functional Theory (DFT) with the B3LYP method and a 6-31+G* basis set, have shown that both cis and trans conformers can exist. researchgate.net For 2-formylfuran, the trans conformer is predicted to be the more stable form. researchgate.net The energy barrier for rotation between these conformers has been calculated, providing information on their interconversion. For instance, the cis-trans rotational barrier in 2-formylfuran is computed to be around 11.19 kcal/mol. researchgate.net

It is anticipated that this compound would also exhibit a similar conformational preference, likely favoring the trans conformer due to reduced steric hindrance and favorable electrostatic interactions. The presence of the two fluorine atoms on the adjacent carbon is expected to influence the rotational barrier and the relative stabilities of the conformers. The strong electronegativity of the fluorine atoms can affect the electronic distribution in the molecule and introduce additional dipole-dipole interactions that need to be considered in the conformational analysis.

Molecular dynamics simulations could provide further understanding of the dynamic behavior of this compound in different environments, such as in various solvents. These simulations would illustrate how intermolecular interactions influence the conformational equilibrium and the flexibility of the molecule over time. Studies on similar molecules have shown that the dielectric constant of the solvent can alter the relative stability of conformers. researchgate.net

Table 1: Calculated Rotational Barriers and Energy Differences for Related Furan Derivatives

Compound Method Most Stable Conformer Rotational Barrier (kcal/mol) Energy Difference (kcal/mol) Reference
2-Formylfuran B3LYP/6-31+G* trans 11.19 - researchgate.net
3-Formylfuran B3LYP/6-31+G* trans 8.10 - researchgate.net

Spectroscopic Parameter Prediction through Theoretical Calculations

Theoretical calculations, particularly using DFT methods, are instrumental in predicting and interpreting the spectroscopic properties of molecules like this compound. These methods can accurately compute vibrational frequencies (infrared and Raman spectra), nuclear magnetic resonance (NMR) chemical shifts, and electronic absorption spectra.

For related furan derivatives, DFT calculations have been successfully employed to assign vibrational modes observed in experimental spectra. ekb.eg The calculated vibrational frequencies for the different conformers of this compound would be expected to show slight differences, which could potentially be used to identify the presence of each conformer in an experimental sample. The characteristic vibrational modes would include the C=O stretching, C-F stretching, and various furan ring vibrations.

Similarly, the prediction of ¹H and ¹³C NMR chemical shifts through methods like the Gauge-Invariant Atomic Orbital (GIAO) approach is a powerful tool for structure elucidation. researchgate.net For this compound, theoretical calculations would predict distinct chemical shifts for the protons and carbons in the cis and trans conformers. The through-space coupling between the fluorine atoms and nearby protons or carbons would also be a significant feature in the NMR spectra, providing further conformational information. Studies on 2'-fluoro-substituted acetophenone (B1666503) derivatives have demonstrated a linear correlation between the magnitude of ⁵J(Hα, F) and ⁴J(Cα, F) coupling constants and the dielectric constant of the solvent, which is indicative of the conformational preference. nih.gov

Electronic spectra, calculated using Time-Dependent DFT (TD-DFT), can provide insights into the electronic transitions of the molecule. ekb.eg The predicted absorption wavelengths (λmax) would correspond to transitions between molecular orbitals, such as π → π* transitions within the furan ring and the carbonyl group.

Table 2: Predicted Spectroscopic Data for Analagous Molecules

Compound Spectroscopic Parameter Method Predicted Value Reference
2-Formylfuran C=O Stretch (trans) B3LYP/6-31+G* 1715 cm⁻¹ researchgate.net
2-Formylfuran C=O Stretch (cis) B3LYP/6-31+G* 1705 cm⁻¹ researchgate.net
2'-Fluoroacetophenone ⁵J(Hα, F) DFT Varies with solvent nih.gov

Utility of 2,2 Difluoro 1 2 Furyl Ethanone As a Building Block in Complex Molecule Synthesis

Precursors for Novel Fluorinated Heterocycles and Carbocycles

The difunctional nature of 2,2-difluoro-1-(2-furyl)ethanone makes it an excellent precursor for constructing diverse cyclic systems. The ketone functionality allows for classic carbonyl chemistry, while the α,α-difluoro positions can influence reactivity and serve as a foundation for further transformations.

Research has demonstrated that fluorinated 1,3-dicarbonyl compounds, a class to which this compound belongs, are key starting materials for synthesizing a variety of fluorinated heterocycles. researchgate.net For instance, the condensation of fluorinated β-diketones with bifunctional nucleophiles like hydrazines, hydroxylamine, and ureas leads to the formation of pyrazoles, isoxazoles, and pyrimidines, respectively. researchgate.net This established reactivity highlights the potential of this compound to generate novel furan-substituted fluorinated heterocycles.

Furthermore, transformations involving the difluoromethylene group can lead to unique cyclic products. For example, methods have been developed for the synthesis of fluoro 3(2H)-furanones through the cyclization of 2,2-difluoro-3-hydroxy-1,4-diketones. researchgate.net This suggests a pathway where the furan (B31954) ring of this compound could be modified to create a suitable precursor for intramolecular cyclization, yielding complex fused or spirocyclic fluorinated systems. Another approach involves the reaction of enaminones with difluorocarbene to construct 2,2-difluoro-2,3-dihydrofurans, which can be further converted into 2-fluorofurans. rsc.org

The synthesis of fluorinated carbocycles is another area where such building blocks are valuable. nih.govrsc.org The reactivity of the ketone and the adjacent difluoromethylene group can be harnessed in cyclization reactions to form five- or six-membered carbocyclic rings bearing a gem-difluoro unit.

Precursor TypeReactantResulting Heterocycle/CarbocycleReference
Fluorinated 1,3-DiketoneHydrazinesFluorinated Pyrazoles researchgate.net
Fluorinated 1,3-DiketoneHydroxylamineFluorinated Isoxazoles researchgate.net
2,2-Difluoro-3-hydroxy-1,4-diketoneIntramolecular CyclizationFluoro 3(2H)-Furanones researchgate.net
Enaminone + Difluorocarbene-2,2-Difluoro-2,3-dihydrofurans rsc.org

Intermediates in the Synthesis of Fluorinated Scaffolds with Potential for Chemical Probe Development

Chemical probes are essential tools for exploring biological systems, and fluorinated scaffolds are increasingly used in their design. nih.govrsc.org The unique properties of fluorine can enhance binding affinity, metabolic stability, and provide a signature for 19F NMR studies. This compound serves as a key intermediate in building these complex molecular architectures.

The synthesis of such probes often involves a multi-step approach where a central scaffold is first constructed and then functionalized. mdpi.com A versatile building block like this compound can be elaborated into a larger, more complex fluorinated scaffold. For example, the ketone can be transformed into other functional groups, and the furan ring can be used as a handle for cross-coupling reactions or other modifications.

The development of sulfonyl fluoride (B91410) chemical probes, for instance, often starts from aryl bromides which are converted through several steps into the final probe. nih.gov Similarly, a building block like this compound can be incorporated into a larger molecule that is then converted into a probe. The difluoromethyl group is a key feature in many bioactive molecules and can be a crucial part of the pharmacophore or a site for linking to other molecular fragments. nih.gov

The use of a clickable C-glycosyl scaffold for developing dual fluorescent and [18F]fluorinated probes demonstrates the modular approach often used in this field. mdpi.compurdue.edu A simple fluorinated building block is first attached to a central platform, which is then conjugated to vectors like peptides. mdpi.com The versatility of this compound allows it to be a starting point for creating the initial fluorinated component in such a modular synthesis.

Scaffold/Probe TypeRole of Fluorinated IntermediateKey Synthetic StrategyReference
Sulfonyl Fluoride ProbesProvides the core fluorinated structure.Multi-step synthesis from functionalized aromatics. nih.govrsc.org
Dual PET/Optical Imaging ProbesServes as the initial source of fluorine for the probe.Conjugation of a fluorophore and radioisotope to a central scaffold. mdpi.compurdue.edu

Role in the Construction of Chiral Fluorinated Compounds

The synthesis of enantiomerically pure fluorinated compounds is of great interest, as the stereochemistry of a molecule is critical for its biological activity. nih.gov this compound provides a valuable platform for the construction of chiral fluorinated molecules due to its prochiral ketone functionality.

A primary strategy for introducing chirality is the asymmetric reduction of the ketone group to produce a chiral alcohol. This transformation can be achieved using various chiral reducing agents or catalysts, leading to high levels of stereocontrol. The resulting chiral difluoro-alcohol is a versatile intermediate that can be used in the synthesis of more complex targets. A similar strategy has been successfully employed in the stereoselective reduction of a furyl ketone derived from L-serine, which was reduced with sodium borohydride (B1222165) to afford a syn aminoalcohol with high diastereoselectivity (ds ≥ 95%). mdpi.com This demonstrates the facial selectivity that can be achieved in reactions involving the furan-ketone moiety.

These chiral building blocks are crucial for expanding the accessible chemical space for drug discovery. nih.gov The introduction of fluorine atoms into chiral molecules can significantly alter their conformation and binding properties, making them valuable for probing biological systems and for the development of new therapeutics. The synthesis of enantioenriched fluorinated carbocycles often relies on such strategic introductions of chirality early in the synthetic sequence. nih.gov

Applications in the Diversification of Organofluorine Building Blocks for Material Science

Organofluorine compounds are not only vital in the life sciences but also have wide-ranging applications in material science, being integral to the production of liquid crystals, solar cells, and advanced polymers like polytetrafluoroethylene (PTFE). sigmaaldrich.comresearchgate.net The diversification of available organofluorine building blocks is crucial for the development of new materials with tailored properties. sigmaaldrich.comossila.com

This compound contributes to this diversification by providing a unique combination of a difluoromethylene group and a furan ring. This allows for the creation of novel monomers and specialty chemicals that can be incorporated into larger material structures. The presence of fluorine can bestow desirable properties such as thermal stability, chemical resistance, and altered electronic characteristics. sigmaaldrich.comresearchgate.net

For example, fluorinated building blocks are used to create:

Fluoropolymers: These materials, such as poly(vinylidene fluoride), are known for their high performance and are used in a wide range of applications. researchgate.net

Liquid Crystals: The high electronegativity of fluorine can influence the dielectric anisotropy and other properties of liquid crystal molecules. researchgate.net

Photovoltaic Devices: Fluorinated π-conjugated polymeric materials have been used in the design of organic solar cells, leading to high power conversion efficiencies. researchgate.net

By providing a starting point for new synthetic routes, this compound enables the expansion of the chemical space for organofluorine compounds, which in turn fuels innovation in material science. nih.gov

Material TypeProperty Imparted by FluorineExample ApplicationReference
Fluoropolymers (e.g., PTFE)High thermal stability, chemical resistance, non-stick properties.Coatings, lubricants, chemical industry components. sigmaaldrich.comresearchgate.net
Liquid CrystalsModified dielectric anisotropy, viscosity, and optical properties.Liquid crystal displays (LCDs). researchgate.net
π-Conjugated PolymersLowered HOMO/LUMO energy levels, enhanced stability.Organic solar cells, photovoltaic devices. researchgate.net
Photoresist MaterialsTransparency at specific wavelengths (e.g., 157 nm).Photolithography in semiconductor manufacturing. researchgate.net

Q & A

Q. What are the common synthetic routes for 2,2-Difluoro-1-(2-furyl)ethanone?

  • Methodological Answer : The synthesis typically involves halogenation or fluorination of acetylfuran derivatives. For example, 2-bromo-1-(2-furyl)ethanone (CAS 15109-94-1) serves as a precursor, where bromine is replaced via nucleophilic substitution using fluorinating agents like KF or AgF . Friedel-Crafts acylation is another route, where furan reacts with difluoroacetyl chloride in the presence of Lewis acids (e.g., AlCl₃) to introduce the difluoroethanone moiety . Optimization of reaction conditions (e.g., solvent polarity, temperature) is critical to minimize side reactions.

Q. How is this compound characterized spectroscopically?

  • Methodological Answer : Key characterization tools include:
  • IR Spectroscopy : Strong carbonyl (C=O) stretch at 1,680–1,710 cm⁻¹ , with C-F vibrations at 1,100–1,250 cm⁻¹ .
  • Mass Spectrometry : Molecular ion peak at m/z 158 (C₆H₄F₂O₂) and fragment ions at m/z 95 (furyl group) and m/z 63 (CF₂) .
  • NMR : ¹⁹F NMR shows two doublets for CF₂ at δ -110 to -120 ppm , while ¹H NMR resolves furan protons as a multiplet at δ 6.3–7.5 ppm .

Q. What are the stability considerations for this compound under experimental conditions?

  • Methodological Answer : The compound is sensitive to hydrolysis due to the electron-withdrawing CF₂ group. Storage under anhydrous conditions (e.g., molecular sieves, inert atmosphere) is recommended. Thermal stability tests (TGA/DSC) show decomposition above 200°C , making it unsuitable for high-temperature reactions .

Advanced Research Questions

Q. How can enantioselective synthesis of this compound derivatives be achieved?

  • Methodological Answer : Asymmetric transfer hydrogenation using chiral catalysts (e.g., Ru(II)-sulfonamide complexes) can induce enantioselectivity. For example, Peter Metz’s work on seco-eudesmanolides employed a 24-step synthesis starting from bromoacetylfuran, where fluorination was optimized for stereochemical control . Chiral HPLC (e.g., Chiralpak AD-H column) is used to resolve enantiomers, with reported ee >95% under optimized conditions .

Q. What computational methods predict the reactivity of this compound in nucleophilic substitutions?

  • Methodological Answer : Density Functional Theory (DFT) studies (e.g., B3LYP/6-31G*) model the electronic effects of the CF₂ group. The carbonyl carbon exhibits partial charge (δ+) of +0.45 , making it susceptible to nucleophilic attack. Frontier Molecular Orbital (FMO) analysis reveals a low LUMO energy (-1.8 eV) , correlating with observed reactivity in SN2 pathways .

Q. How does this compound interact with biological targets?

  • Methodological Answer : The compound acts as a bioisostere for carbonyl groups in enzyme inhibitors. For instance, 2,2-difluoroethanone derivatives mimic transition states in serine hydrolases, as shown in kinetic assays (IC₅₀ ~ 50 nM) . Radiolabeling (e.g., ¹⁸F) enables PET imaging to study binding kinetics in vivo .

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